Bisantrene HCl

Description

Historical Trajectory of Compound Development and Initial Research Perspectives

The development of Bisantrene (B1209513) HCl was marked by extensive preclinical and clinical investigations throughout the 1980s and early 1990s. Over 40 clinical trials were conducted, involving more than 1,500 patients, to evaluate its efficacy across a spectrum of malignancies wikipedia.orgraceoncology.com. Initial research perspectives focused on its potential as a chemotherapeutic agent, with studies demonstrating activity against various cancers, including acute myeloid leukemia (AML), breast cancer, ovarian cancer, lymphoma, and melanoma wikipedia.orggoogle.comncats.ionih.gov.

Early clinical trials provided evidence of partial response rates in patients with metastatic breast cancer and activity in leukemias google.comgoogle.comjustia.com. A notable finding from these early investigations was its comparatively lower cardiotoxicity when contrasted with anthracyclines like doxorubicin (B1662922) and mitoxantrone (B413) wikipedia.orgraceoncology.comnih.govncats.ioscitechnol.com. Despite its promising activity and reduced cardiac side effects, the compound faced challenges related to its solubility, which impacted its widespread clinical adoption and market introduction, although it did receive approval in France for relapsed/refractory AML in 1988 raceoncology.com.

Table 1: Early Clinical Activity of Bisantrene HCl in Various Cancers

| Cancer Type | Observed Activity | Reference(s) |

| Acute Myeloid Leukemia (AML) | Demonstrated efficacy, including in relapsed/refractory settings. | wikipedia.orgraceoncology.comncats.ionih.gov |

| Breast Cancer | Partial response rates in metastatic, heavily pretreated patients. | google.comgoogle.comjustia.com |

| Ovarian Cancer | Showed activity. | wikipedia.orgraceoncology.comncats.io |

| Lymphoma | Showed activity. | wikipedia.orgncats.ionih.gov |

| Melanoma | Showed activity in some trials; inactive in refractory cases. | google.comnih.govgoogle.com |

| Hepatocellular Cancer | Showed activity in Phase I trials. | google.com |

| Hypernephroma (Renal Cancer) | Showed activity in Phase I trials. | google.comnih.gov |

| Bladder Cancer | Showed activity. | google.comnih.gov |

| Lung Cancer | Showed activity. | google.comnih.gov |

| Myeloma | Showed activity. | nih.gov |

Evolving Research Paradigms and Expansion of Mechanistic Understanding

The scientific understanding of this compound has evolved significantly beyond its initial characterization as a DNA intercalator and topoisomerase II inhibitor. While these foundational mechanisms remain central to its antineoplastic activity, newer research paradigms have uncovered additional layers of biological interaction.

Key Mechanisms of Action:

DNA Intercalation and Supercoiling Alteration: this compound intercalates into DNA, particularly binding to A-T rich regions. This interaction alters DNA supercoiling, a critical process for DNA replication and transcription medkoo.comnih.govncats.iogoogle.comjustia.comresearchgate.net.

Topoisomerase II Inhibition: The compound acts as a poison for DNA topoisomerase II, an enzyme essential for relaxing DNA's coiled structure during cell division. Inhibition of this enzyme leads to DNA single-strand breaks and DNA-protein crosslinking, ultimately impeding DNA replication and inducing cell death medkoo.comnih.govncats.iogoogle.comjustia.com.

Inhibition of DNA and RNA Synthesis: By disrupting DNA's structural integrity and enzyme function, this compound effectively inhibits both DNA and RNA synthesis medkoo.comnih.govncats.io.

FTO Enzyme Inhibition: More recent research, beginning around 2020, identified this compound as a potent and selective inhibitor of the FTO (Fat Mass and Obesity associated) protein, an m6A mRNA demethylase wikipedia.orgspringer.com. This discovery has opened new avenues for research, exploring its potential therapeutic applications beyond oncology, including in metabolic disorders like Type 2 diabetes wikipedia.org.

Cardioprotective Properties: A significant area of evolving research highlights this compound's cardioprotective effects. Studies suggest it can shield the heart from damage when co-administered with cardiotoxic agents like doxorubicin, a stark contrast to the cardiotoxicity associated with many anthracyclines wikipedia.orgraceoncology.comnih.govncats.ioscitechnol.com.

Immunomodulatory Potential: Preclinical investigations have indicated that this compound can enhance cancer immunotherapy. It has been shown to directly kill melanoma cells, activate immune cells targeting tumors, and reduce the expression of genes responsible for immune evasion within the tumor microenvironment openbriefing.com.

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling have been employed to understand how this compound's chemical structure correlates with its biological activity. These studies aim to identify key structural features responsible for its anticancer effects and to guide the design of novel, potentially more effective analogs researchgate.nettandfonline.com.

The ongoing exploration of this compound's diverse mechanisms of action underscores its continued relevance in academic research, promising new insights into cancer therapy and potentially other disease areas.

Compound List:

this compound

Doxorubicin

Mitoxantrone

Amsacrine

Decitabine

ABT199 (Venetoclax)

FTO (Fat Mass and Obesity associated) protein

ALKBH5

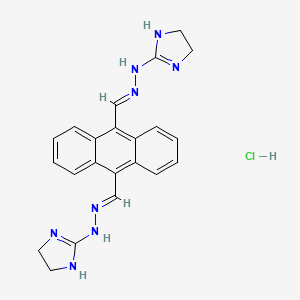

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H23ClN8 |

|---|---|

Molecular Weight |

434.9 g/mol |

IUPAC Name |

N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C22H22N8.ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);1H/b27-13+,28-14+; |

InChI Key |

HBSXKBIYGYFNRF-XBOQHTKWSA-N |

Isomeric SMILES |

C1NC(=NC1)N/N=C/C2=C3C(=C(C4=CC=CC=C24)/C=N/NC5=NCCN5)C=CC=C3.Cl |

Canonical SMILES |

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of Bisantrene Hcl

Deoxyribonucleic Acid (DNA) Interaction and Conformational Perturbations

Bisantrene (B1209513) HCl primarily exerts its cytotoxic effects through direct interaction with DNA, leading to significant conformational changes that interfere with normal DNA metabolism. wikipedia.org The planar aromatic chromophore of the bisantrene molecule is appropriately sized to insert itself between the base pairs of the DNA double helix, a process known as intercalation. wikipedia.orgresearchgate.net This interaction is a key feature of its mechanism of action and leads to a cascade of downstream cellular consequences.

Characterization of DNA Intercalation Modes

The binding of Bisantrene HCl to DNA is characterized by classical intercalation. researchgate.net Viscometric studies have demonstrated that upon binding, bisantrene unwinds the DNA helix by an angle of 14 degrees. nih.govresearchgate.net This unwinding is a direct consequence of the insertion of the planar anthracenyl ring system between the DNA base pairs, which locally distorts the helical structure. Furthermore, this intercalation results in an increase in the contour length of the DNA molecule by approximately 2.8 Å per bound drug molecule, which is a typical characteristic of tricyclic intercalating agents. researchgate.net Electron microscopy and nuclear magnetic resonance (n.m.r.) spectroscopy have further corroborated the intercalative binding mode of bisantrene. researchgate.net

Induction of DNA Strand Scissions and DNA-Protein Cross-links

A significant consequence of this compound's interaction with DNA is the induction of DNA single-strand breaks and the formation of DNA-protein cross-links. wikipedia.orginvivochem.com These lesions are critical to the drug's cytotoxic activity. The formation of these DNA-protein cross-links involves the covalent bonding between DNA and associated proteins, which can physically obstruct the processes of DNA replication and transcription. nih.gov Studies have shown that the frequency of bisantrene-induced protein-associated DNA strand breaks is reduced under hypoxic (low oxygen) conditions, suggesting that oxygen levels within the tumor microenvironment may influence the drug's efficacy. nih.gov

Effects on DNA Supercoiling and Topological Alterations

As an intercalating agent, this compound has a profound effect on the topology of DNA. By unwinding the DNA helix, it can relax supercoiled DNA. researchgate.net The antineoplastic activity of bisantrene is attributed, in part, to its inhibition of topoisomerase II-mediated relaxation of DNA supercoils, which is essential for DNA replication. chemicalbook.com The binding of bisantrene to topologically constrained DNA, such as covalently closed circular DNA, is influenced by the initial superhelical density of the DNA. nih.govbiorxiv.org This interplay between the drug and DNA topology is a crucial aspect of its mechanism of action.

Elucidation of DNA Sequence Binding Preferences

The sequence-specific binding of DNA intercalators can significantly influence their pharmacological activity. Early footprinting studies with bisantrene suggested a sequence-neutral binding mode. nih.gov However, subsequent research on bisantrene analogues has revealed that the positioning of the side chains on the anthracene (B1667546) core can dramatically affect DNA sequence preferences. nih.gov For instance, molecular modeling studies have indicated that a 9-substituted derivative has a more favorable recognition of A-T rich sequences compared to G-C rich sequences. nih.gov This suggests that while the parent compound may exhibit limited sequence preference, modifications to its structure can introduce a degree of sequence specificity. nih.gov Some studies have also shown that bisantrene can enhance DNase I cleavage at oligopurine-oligopyrimidine tracts while slightly reducing cleavage at alternating purine-pyrimidine sequences. invivochem.commedchemexpress.com

Kinetic and Thermodynamic Parameters of DNA Binding

The interaction between this compound and DNA is characterized by high affinity. researchgate.net Measurements using the ethidium (B1194527) displacement method have indicated binding constants in the range of 7-8 x 10⁷ M⁻¹ for both natural and synthetic DNAs in a buffer with an ionic strength of 0.1. researchgate.netnih.gov The kinetics of this interaction are rapid, with a complex dissociation mechanism.

Stopped-flow spectrophotometry has been employed to determine the kinetics of this compound binding to DNA. The association rate constant (k_on) for bisantrene with calf thymus DNA has been determined to be greater than 1 x 10⁷ M⁻¹s⁻¹ at 20°C and an ionic strength of 0.1. nih.govnih.gov This rapid association is indicative of a strong initial interaction with the DNA molecule.

The dissociation of bisantrene from DNA is a more complex process. Surfactant sequestration studies have revealed that the dissociation mechanism is not a simple first-order process but involves at least three distinguishable steps. researchgate.netnih.gov The kinetic profiles of dissociation appear to be largely independent of the type of DNA, with average reciprocal time constants in the range of 1-3 s⁻¹ at a binding ratio of one drug molecule per 20 base pairs. researchgate.netnih.gov

| Parameter | Value | Experimental Condition |

| Binding Constant (K) | 7-8 x 10⁷ M⁻¹ | Ionic strength 0.1 researchgate.netnih.gov |

| Association Rate Constant (k_on) | > 1 x 10⁷ M⁻¹s⁻¹ | 20°C, Ionic strength 0.1 nih.govnih.gov |

| Dissociation Process | Complex, at least 3 steps | - researchgate.netnih.gov |

| Average Reciprocal Time Constants (Dissociation) | 1-3 s⁻¹ | Drug:base pair ratio 1:20, Ionic strength 0.1, 20°C researchgate.netnih.gov |

| Helix Unwinding Angle | 14° | - nih.govresearchgate.net |

| Increase in DNA Contour Length | 2.8 Å per bound molecule | - researchgate.net |

Influence of Ionic Strength on Binding Dynamics

The interaction between Bisantrene and DNA is sensitive to the ionic strength of the surrounding medium. Kinetic studies, such as stopped-flow spectrophotometry, have been employed to quantify the dynamics of this binding. At an ionic strength of 0.1 M and a temperature of 20°C, the association rate constant for Bisantrene with calf thymus DNA is greater than 1 x 10⁷ M⁻¹s⁻¹. nih.govnih.gov This rate is noted to be considerably slower than that of other classic intercalators like ethidium or propidium (B1200493) across all tested ionic strengths. nih.gov

The dissociation kinetics of Bisantrene from DNA, often studied using surfactant-driven methods, also demonstrate a dependence on ionic strength. This relationship is consistent with a competitive mechanism for the intercalation of the dicationic drug at various sites on the DNA molecule. nih.govresearchgate.net The dissociation process is complex, involving at least three distinct processes. nih.govresearchgate.net For a binding ratio of one drug molecule per 20 base pairs in a buffer with an ionic strength of 0.1, the average reciprocal time constants are in the range of 1-3 s⁻¹. nih.govresearchgate.net

Table 1: Kinetic Parameters of Bisantrene-DNA Interaction

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Association Rate Constant (k_assoc) | Ionic Strength 0.1 M, 20°C | > 1 x 10⁷ M⁻¹s⁻¹ | nih.govnih.gov |

| Average Reciprocal Time Constants (Dissociation) | Ionic Strength 0.1 M, 20°C, 1:20 drug:base pair ratio | 1-3 s⁻¹ | nih.govresearchgate.net |

Assessment of DNA Helix Unwinding and Extension

Bisantrene's interaction with DNA is characterized by its function as an intercalating agent, a mechanism confirmed through viscometric measurements and electron microscopy. nih.govresearchgate.net This intercalation leads to specific structural alterations in the DNA double helix: unwinding and extension.

Viscometric analysis using covalently closed-circular DNA reveals that Bisantrene unwinds the DNA helix by an angle of 14°. nih.govresearchgate.net This value is within the typical range observed for tricyclic intercalators, which generally falls between 12° and 26°. researchgate.net In studies involving a series of eight Bisantrene analogs, the unwinding angles were found to range from 0° to 33°, and the extent of this DNA interaction was correlated with the compound's anti-cancer activity. nih.gov

In addition to unwinding, the insertion of the Bisantrene molecule between base pairs causes a physical lengthening of the DNA structure. For each molecule of Bisantrene bound, the DNA contour length increases by 2.8 Å. nih.govresearchgate.net This degree of extension is characteristic of classic intercalating agents. researchgate.net

Table 2: DNA Structural Alterations Induced by Bisantrene

| Parameter | Value | Method of Measurement | Reference |

|---|---|---|---|

| Helix Unwinding Angle | 14° | Viscometry with cccDNA | nih.govresearchgate.net |

| Increase in Contour Length per Bound Molecule | 2.8 Å | Viscometry with sonicated DNA | nih.govresearchgate.net |

Enzymatic Inhibition Profiles

Beyond its direct interaction with DNA, the anticancer activity of Bisantrene is significantly attributed to its ability to inhibit critical enzymes involved in DNA topology and RNA modification.

Topoisomerase II Inhibition: Mechanism and Cellular Consequences

Bisantrene is a potent inhibitor of DNA topoisomerase II, an essential enzyme that modulates the topological state of DNA during processes like replication, transcription, and chromosome segregation. medchemexpress.cominvivochem.comcuni.cz By inhibiting this enzyme, Bisantrene disrupts the normal management of DNA supercoiling, which is crucial for preventing tangles and knots in the genetic material. chemicalbook.comnih.gov This disruption ultimately hinders DNA replication and prevents the proliferation of cancer cells. chemicalbook.com Mammalian cells possess two isoforms of this enzyme, TOP2α and TOP2β, both of which are targets for topoisomerase II inhibitors. medchemexpress.com

Topoisomerase II functions by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through before religating the break. cuni.cznih.gov Bisantrene acts as a "topoisomerase II poison" by stabilizing the intermediate stage of this reaction, known as the cleavable complex. medchemexpress.comchemicalbook.com In this complex, the enzyme is covalently bound to the 5' ends of the broken DNA strands. nih.gov By stabilizing this ternary drug-enzyme-DNA complex, Bisantrene prevents the religation of the DNA strands. mdpi.com This action leads to an accumulation of DNA double-strand breaks and DNA-protein crosslinks, which are highly cytotoxic lesions. medchemexpress.cominvivochem.comwikipedia.org

The stabilization of topoisomerase II-DNA cleavable complexes is a primary driver of Bisantrene's cytotoxic effects. chemicalbook.com The resulting accumulation of permanent double-stranded DNA breaks triggers cellular damage response pathways, which can ultimately lead to apoptosis (programmed cell death). mdpi.com The antineoplastic activity of Bisantrene and its analogs is directly correlated with their ability to inhibit topoisomerase II and interact with DNA. nih.govchemicalbook.com This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high requirement for topoisomerase II activity during DNA replication. mdpi.com

FTO (Fat Mass and Obesity-Associated Protein) Enzyme Inhibition

More recently, Bisantrene has been identified as a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO). wikipedia.orgafr.comselleckchem.com The FTO enzyme is an RNA demethylase that removes N6-methyladenosine (m6A) modifications from RNA, a critical process in post-transcriptional gene regulation. chemicalbook.comraceoncology.com The m6A modification and its regulatory enzymes like FTO have been implicated in the development and maintenance of various cancers, including acute myeloid leukemia (AML). nih.gov

Table 3: Enzymatic Inhibition Profile of Bisantrene

| Enzyme Target | Mechanism of Inhibition | Cellular Consequence | Reference |

|---|---|---|---|

| Topoisomerase II | Stabilization of the covalent enzyme-DNA cleavable complex | Accumulation of DNA double-strand breaks, inhibition of DNA replication, apoptosis | medchemexpress.comchemicalbook.comnih.gov |

| FTO (Fat Mass and Obesity-Associated Protein) | Occupation of the catalytic pocket | Inhibition of m6A RNA demethylation, suppression of leukemia stem cell self-renewal | chemicalbook.comwikipedia.orgnih.gov |

Role as an m6A RNA Demethylase Inhibitor

A significant mechanism of action for Bisantrene is its role as a potent inhibitor of the fat mass and obesity-associated (FTO) protein, a key N6-methyladenosine (m6A) RNA demethylase. biorxiv.orgoncotarget.com The m6A modification is the most prevalent internal modification on messenger RNA (mRNA) in eukaryotes and plays a crucial role in regulating gene expression. raceoncology.com The FTO protein removes these methyl groups, influencing mRNA stability, translation, and other cellular processes. raceoncology.com Dysregulation of FTO activity has been implicated as a driver in various cancers, including acute myeloid leukemia (AML). oncotarget.comcancer.gov

Bisantrene was identified as a highly potent FTO inhibitor from a large-scale screening of over 260,000 chemical compounds. oncotarget.com By inhibiting the demethylase activity of FTO, Bisantrene increases the global levels of m6A in RNA. biorxiv.org This alteration can affect the expression of numerous genes, including those that help cancer cells evade the immune system, thereby impeding cancer cell growth and survival. nih.gov Studies have shown that this inhibition of FTO is a key part of Bisantrene's anticancer effects. nih.gov

Structural Basis of Binding within the FTO Catalytic Pocket

The inhibitory effect of Bisantrene on FTO is achieved through its direct binding to the enzyme's catalytic pocket. cancer.govpatsnap.com Molecular docking models reveal that Bisantrene, also referred to as CS1 in some studies, binds tightly within this pocket, physically obstructing the access of m6A-modified RNA substrates. cancer.govpatsnap.com

This binding is stabilized by specific interactions with key amino acid residues. Structural analysis indicates that Bisantrene's interaction with the FTO catalytic pocket involves residues such as Histidine 231 (His231) and Glutamic acid 234 (Glu234). patsnap.com These residues are known to be crucial for the recognition and binding of the m6A-modified substrate. patsnap.com By occupying this space and interacting with these essential residues, Bisantrene competitively blocks the demethylase function of FTO. patsnap.comacs.org

| Compound | Binding Site | Key Interacting Residues |

|---|---|---|

| Bisantrene (CS1) | FTO Catalytic Pocket | His231, Glu234 |

Selective Inhibition Profile against Related Demethylases (e.g., ALKBH5)

The efficacy of a targeted inhibitor is often defined by its selectivity. In the context of m6A RNA demethylases, another important enzyme is the AlkB homolog 5 (ALKBH5). raceoncology.com While both FTO and ALKBH5 are m6A demethylases, they have distinct structures and biological roles. raceoncology.com

Research has demonstrated that Bisantrene is a selective inhibitor of FTO. biorxiv.org Studies comparing its inhibitory activity against both enzymes found that Bisantrene is a potent inhibitor of FTO, with a reported IC50 (half-maximal inhibitory concentration) of 142 nM, while being a weak inhibitor of ALKBH5. biorxiv.org This selectivity is crucial as it allows for the targeted modulation of FTO-driven pathways without significantly affecting the functions regulated by ALKBH5, potentially leading to a more favorable therapeutic window.

| Compound | Target Demethylase | Inhibitory Activity |

|---|---|---|

| Bisantrene | FTO | Potent (IC50 = 142 nM) |

| ALKBH5 | Weak |

Rac1 GTPase Inhibition

Currently, there is a lack of scientific literature directly implicating this compound as an inhibitor of Rac1 GTPase. The primary and most extensively studied mechanisms of Bisantrene revolve around its functions as a DNA intercalator, topoisomerase II poison, FTO inhibitor, and telomerase inhibitor. While Rac1 GTPase is a known therapeutic target in cancer for its role in cell proliferation, invasion, and metastasis, research has not established a direct inhibitory relationship with Bisantrene.

Telomerase Inhibition and Impact on Telomeric Function

Another identified mechanism of action for Bisantrene is the inhibition of telomerase. biorxiv.org Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. biorxiv.org In most normal somatic cells, telomerase activity is silenced, leading to telomere shortening with each cell division, which acts as a natural brake on proliferation. biorxiv.org Cancer cells, however, frequently reactivate telomerase to achieve replicative immortality, making it an attractive target for cancer therapy. biorxiv.org

Bisantrene has been shown to inhibit telomerase, which interferes with the maintenance of telomeric function in cancer cells. biorxiv.org This inhibition can lead to telomere shortening, triggering cellular senescence or apoptosis and thereby limiting the uncontrolled proliferation characteristic of cancer cells. Some studies on related anthracenedione compounds suggest this inhibition may occur through the stabilization of G-quadruplex structures in telomeric DNA, which impedes the access of the telomerase enzyme.

Impact on Macromolecular Biosynthesis

Inhibition of DNA Replication

A foundational mechanism of Bisantrene's anticancer activity is the inhibition of macromolecular biosynthesis, specifically targeting DNA replication. biorxiv.org This action stems from its structural properties as an anthracenyl bishydrazone, which includes a planar, electron-rich chromophore. biorxiv.org

This structure allows Bisantrene to act as a potent DNA intercalating agent, meaning it inserts itself between the base pairs of the DNA double helix. biorxiv.org This intercalation physically disrupts the normal helical structure of DNA. The distortion of the DNA template interferes with the function of enzymes essential for replication and transcription, such as DNA and RNA polymerases. Consequently, Bisantrene is a potent inhibitor of both DNA and RNA synthesis. biorxiv.org The disruption of DNA replication ultimately leads to cell cycle arrest and the induction of apoptosis in rapidly dividing cancer cells.

Inhibition of Ribonucleic Acid (RNA) Transcription

This compound interferes with the process of ribonucleic acid (RNA) transcription through multiple molecular mechanisms. Historically, its activity was primarily attributed to its function as a DNA intercalating agent, which results in a general inhibition of both DNA and RNA synthesis. wikipedia.orgbiorxiv.org More recent research has unveiled a more specific mechanism involving the epigenetic modification of RNA through the inhibition of the fat mass and obesity-associated (FTO) protein. biorxiv.orgchemicalbook.com

As a DNA intercalating agent, the planar chromophore structure of bisantrene allows it to insert itself between the base pairs of the DNA double helix. wikipedia.org This physical obstruction disrupts the normal function of enzymes involved in nucleic acid synthesis. For RNA transcription, the binding of bisantrene to the DNA template can impede the progression of RNA polymerase, the enzyme responsible for synthesizing RNA from a DNA template. This leads to a potent, albeit non-specific, inhibition of the transcription process. wikipedia.org Experimental evidence supports this, as bisantrene has been shown to be an inhibitor of [³H]uridine incorporation into newly synthesized RNA. medchemexpress.com

A significant and more recently identified mechanism of action is the potent and selective inhibition of the FTO protein by bisantrene. wikipedia.orgchemicalbook.com The FTO protein is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from RNA. biorxiv.orgchemicalbook.com The m6A modification is a critical epigenetic mark that influences various aspects of RNA metabolism, including splicing, stability, and translation, thereby playing a key role in gene expression. mdpi.com

Table 1: Inhibitory Activity of this compound on FTO Protein

| Target Protein | IC₅₀ Value | Description |

| Fat Mass and Obesity-associated (FTO) Protein | 142 nM | Bisantrene acts as a potent inhibitor of this m⁶A RNA demethylase. wikipedia.org |

Table 2: Summary of Mechanisms for RNA Transcription Inhibition by this compound

| Mechanism | Description | Consequence |

| DNA Intercalation | The planar structure of bisantrene inserts into the DNA helix, physically obstructing the progression of RNA polymerase. wikipedia.orgnih.gov | General and potent inhibition of DNA and RNA synthesis. wikipedia.orgbiorxiv.org |

| FTO Protein Inhibition | Bisantrene potently and selectively inhibits the FTO enzyme, an m⁶A RNA demethylase. wikipedia.orgchemicalbook.com | Increased global m⁶A levels on RNA, leading to altered gene expression and downstream anti-cancer effects. biorxiv.orgcancer.gov |

Cellular and Preclinical Pharmacology of Bisantrene Hcl

Antineoplastic Efficacy in Preclinical Models

Bisantrene (B1209513) HCl has demonstrated significant antineoplastic efficacy across a range of preclinical models, including both in vivo murine tumor systems and in vitro human cancer cell lines. Its mechanism of action involves DNA intercalation, leading to disruption of DNA replication and induction of DNA damage, which ultimately triggers cellular responses aimed at halting proliferation or initiating apoptosis. Unlike some anthracyclines, bisantrene HCl has shown potential to overcome multidrug resistance (MDR) mechanisms in certain cancer types. nih.govgoogle.comresearchgate.netwikipedia.org

Activity Spectrum in Murine Tumor Models

In experimental tumor systems in mice, this compound has shown notable efficacy, resulting in substantial increases in lifespan (ILS) and the generation of long-term survivors. Its activity has been documented against various transplantable leukemias and solid tumors.

Leukemias: this compound produced ILS values greater than 173% in mice bearing P388 leukemia and greater than 151% in mice with L1210 leukemia. nih.gov

Solid Tumors: Significant activity was observed against Lieberman plasma cell tumor (ILS > 85%), B16 melanoma (ILS > 200%), colon tumor 26 (ILS > 150%), and Ridgway osteogenic sarcoma (ILS > 63%). nih.gov

It is important to note that an adriamycin-resistant subline of P388 leukemia exhibited complete cross-resistance to this compound, suggesting overlapping resistance mechanisms in some contexts. nih.gov

Table 1: Antitumor Activity of this compound in Murine Tumor Models

| Tumor Type | Increase in Life Span (ILS) | Notes |

| P388 Leukemia | > 173% | Significant increase in lifespan and survival |

| L1210 Leukemia | > 151% | Significant increase in lifespan and survival |

| Lieberman Plasma Cell Tumor | > 85% | Significant increase in lifespan and survival |

| B16 Melanoma | > 200% | Significant increase in lifespan and survival |

| Colon Tumor 26 | > 150% | Significant increase in lifespan and survival |

| Ridgway Osteogenic Sarcoma | > 63% | Significant increase in lifespan and survival |

| Adriamycin-resistant P388 L. | Complete cross-resistance | Indicates potential overlap in resistance mechanisms with doxorubicin (B1662922) |

In Vitro Cytotoxicity in Human Cancer Cell Lines

This compound has demonstrated in vitro cytotoxic activity against a range of human cancer cell lines. It was found to be cytotoxic for both rapidly proliferating and non-proliferating (G0) human colon carcinoma WiDR cells. nih.gov Furthermore, studies indicated activity in human tumor stem cell assays, correlating with clinical responses in patients whose tumors showed in vitro sensitivity. researchgate.net Research has shown this compound to be active against cell lines derived from breast cancer, various lung cancers (small cell, large cell, squamous cell), ovarian cancer, pancreatic cancer, renal cancer, adrenal cancer, head and neck cancers, sarcomas, gastric cancer, lymphomas, and melanomas. However, it generally showed less activity against colorectal cancer cell lines. google.com In some instances, human melanoma (SK-Mel5) and colon cancer (LoVo) cells treated with bisantrene analogs lost their proliferative capacity. google.com

Induction of Apoptosis and Activation of Programmed Cell Death Pathways

A key mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis, or programmed cell death. scitechnol.comnih.govnih.gov This process is often a consequence of significant cellular damage, such as DNA damage, which this compound is known to induce. wikipedia.orgscitechnol.comnih.gov In combination therapies, this compound has been shown to synergistically enhance cytotoxicity by activating intrinsic apoptosis pathways in acute myeloid leukemia (AML) cell lines. scitechnol.com

This compound's interaction with DNA is central to its cytotoxic action. It is understood to intercalate into DNA, disrupting its structure and function. google.comwikipedia.org This intercalation can lead to altered DNA supercoiling, indicative of DNA damage. google.com Furthermore, this compound has been shown to induce protein-associated DNA strand breaks, a hallmark of topoisomerase II inhibition, which is a common mechanism for DNA-damaging agents. google.com The resulting DNA damage can trigger a cellular DNA damage response, evidenced by the formation of markers such as γH2AX foci, which signal the presence of DNA lesions and initiate repair or apoptotic pathways. google.comscitechnol.com

The induction of apoptosis by this compound involves the activation of key components within the intrinsic apoptotic cascade. Studies have demonstrated that this compound can lead to the cleavage of PARP1 and caspase 3, critical executioner caspases involved in dismantling the cell. scitechnol.com Increased caspase 3 enzymatic activity further confirms the activation of this cell death pathway. scitechnol.com Mitochondrial membrane depolarization is another significant event associated with this compound treatment, which likely facilitates the release of pro-apoptotic factors from the mitochondria into the cytoplasm, thereby amplifying the apoptotic signal. scitechnol.comnih.gov These events collectively indicate that this compound can initiate and propagate the intrinsic apoptotic pathway, leading to the programmed demise of cancer cells.

Compound List:

this compound (9,10-anthracenedicarboxaldehyde Bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride, CL 216942 , NSC 337766)

Adriamycin (Doxorubicin)

Fluorouracil (Flu)

Leukemia L1210

Leukemia P388

Lieberman Plasma Cell Tumor

B16 Melanoma

Colon Tumor 26

Ridgway Osteogenic Sarcoma

L5178Y Lymphoma Cells

WiDR Cells (Human Colon Carcinoma)

Acute Myeloid Leukemia (AML)

SK-Mel5 (Human Melanoma)

LoVo (Human Colon Cancer)

Ara C

Clad

Clo

ABT199 (BCL-2 Inhibitor)

K562 Cells

K562/DOX Cells

HL-37

FTO (Fat mass and obesity-associated protein)

Decitabine

Paclitaxel

Nilotinib

Tetracaine

Interaction with Other Biological Targets and Signaling Cascades

Interaction with Survivin Pathway Components

Research has indicated a correlation between the DNA-damaging activity of this compound and the mechanisms of action of compounds that modulate the Survivin pathway. Specifically, agents such as YM155 and NSC80467, which are recognized as Survivin suppressants, have demonstrated effects linked to DNA damage induction researchgate.netnih.gov. Studies have shown that YM155 and NSC80467 can induce DNA damage markers, including γH2AX and pKAP1, at concentrations lower than those required for Survivin inhibition, suggesting that DNA damage serves as an initiating event for their cellular effects researchgate.net. Comparative analyses have identified this compound, alongside other DNA-damaging agents like Chromomycin A3 and Actinomycin D, as exhibiting activity profiles that correlate with these Survivin suppressants researchgate.netnih.gov. This observed correlation suggests that this compound's cellular impact may be indirectly associated with its capacity to induce DNA damage, a mechanism also implicated in the activity of certain modulators of the Survivin pathway researchgate.netgoogleapis.com. While the provided literature does not detail direct molecular interactions between this compound and specific Survivin protein components, its association with agents that affect Survivin expression through DNA damage pathways points to a potential indirect link googleapis.comgoogle.com.

| Compound | Primary Mechanism of Action (Related to Survivin) | Correlated Activity with this compound | Induced DNA Damage Markers | References |

| YM155 | Survivin suppression | Correlation observed | γH2AX, pKAP1 | researchgate.netnih.gov |

| NSC80467 | Survivin suppression | Correlation observed | γH2AX, pKAP1 | researchgate.netgoogleapis.com |

| This compound | DNA intercalation/damage induction | Correlates with YM155/NSC80467 | DNA strand breaks | nih.govgoogle.comgoogleapis.com |

Environmental Factors Influencing Cellular Activity

Impact of Hypoxic Conditions on Cytotoxicity and DNA Strand Break Induction

Preclinical investigations have explored the influence of environmental factors on the cellular activity of this compound. Notably, studies have indicated that both the cytotoxicity induced by this compound and the associated DNA strand breaks appear to be reduced under hypoxic conditions googleapis.comgoogleapis.com. This observation suggests that the cellular environment, specifically the availability of oxygen, can modulate the efficacy of this compound in causing cellular damage googleapis.comgoogleapis.com.

| Effect of this compound | Condition | Observed Outcome | References |

| Cytotoxicity | Hypoxic | Reduced compared to normoxic conditions | googleapis.comgoogleapis.com |

| DNA Strand Break Induction | Hypoxic | Reduced compared to normoxic conditions | googleapis.comgoogleapis.com |

List of Compounds Mentioned:

this compound

Survivin

YM155

NSC80467

Chromomycin A3

Actinomycin D

γH2AX

pKAP1

Bleomycin sulfate (B86663)

Busulfan

Buthioninesulfoximine (BSO)

BWA773U82

BW502U83 HCl

BW7U85 mesylate

Caracemide

Carbetimer

Carboplatin

Carmustine

Chlorambucil

Chloroquinoxaline Sulfonamide

Chlorozotocin

Cisplatin

Cladribine

Oxaliplatin

Rhodamine compounds

Corticosteroids

CPT-11

Cristanol

Cyclocytidine

Cyclophosphamide

Cytarabine

Cytemberna

Dabis maleate (B1232345)

Dacarbazine

Dactinomycin

Daunorubicin HCl

Hepatitis B virus X-interacting protein

X-IAP

Caspase-9

Topoisomerase II

Aurora B kinase

Chk2

RAD54L

RAD51

MRE11

Tirapazamine

3-amino-2-quinoxalinecarbonitrile (B3424727) 1,4-dioxide

Mechanisms of Drug Resistance to Bisantrene Hcl

Efflux Pump-Mediated Resistance

One of the primary mechanisms by which cancer cells develop resistance to a wide array of chemotherapeutic drugs is through the overexpression of ATP-binding cassette (ABC) transporters. nih.gov These membrane proteins function as efflux pumps, actively expelling cytotoxic agents from the cell's interior, thereby reducing the intracellular drug concentration to sub-lethal levels. nih.govyoutube.com

Research has identified P-glycoprotein (P-gp), encoded by the multidrug resistance gene (MDR1), as a key mediator of resistance to Bisantrene (B1209513). nih.gov Studies have shown that Bisantrene is an excellent substrate for P-gp. nih.gov In experimental models, cells that overexpress even low levels of P-glycoprotein exhibit significant resistance to Bisantrene, in some cases approximately 10-fold greater than their resistance to other well-known P-gp substrates like vinblastine, doxorubicin (B1662922), or colchicine. nih.gov

Furthermore, continuous exposure to Bisantrene can select for cancer cell populations with high levels of P-gp expression, leading to a multidrug-resistant phenotype. nih.gov This was demonstrated in a human colon carcinoma cell line, where Bisantrene was used to induce high-level P-glycoprotein-mediated multidrug resistance. nih.gov The drug also effectively blocks the photoaffinity labeling of P-glycoprotein, further confirming its interaction with this efflux pump. nih.gov These findings underscore the critical role of P-gp in conferring resistance to Bisantrene and its potential impact on the clinical application of the drug. nih.gov

Strategies to Overcome Resistance

Overcoming drug resistance is a central challenge in cancer therapy. For Bisantrene, research has focused on targeting the specific mechanisms of resistance and exploiting its unique properties to create synergistic combinations with other agents.

A significant breakthrough in understanding the multifaceted action of Bisantrene was the discovery of its role as a potent and selective inhibitor of the Fat Mass and Obesity-associated (FTO) protein. wikipedia.orgraceoncology.com The FTO protein is an RNA N6-methyladenosine (m6A) demethylase that plays oncogenic roles in various cancers. nih.gov Inhibition of FTO has been shown to suppress the self-renewal of cancer stem cells and to reprogram the immune response by downregulating the expression of immune checkpoint genes, particularly Leukocyte Immunoglobulin-Like Receptor B4 (LILRB4). nih.govresearchgate.net

By inhibiting FTO, Bisantrene can counteract immune evasion mechanisms employed by cancer cells. nih.gov Pharmacological inhibition of FTO sensitizes leukemia cells to T-cell-mediated cytotoxicity. nih.govresearchgate.net This suggests that Bisantrene's anti-cancer activity is not solely due to its DNA-intercalating properties but also involves the modulation of the tumor immune microenvironment. nih.gov This FTO-inhibitory function provides a clear strategy to overcome certain forms of resistance, particularly those linked to immune escape. nih.govafr.com

Table 2: FTO Inhibition and Immune Response

| Target | Effect of Bisantrene Inhibition | Consequence for Cancer Cells |

|---|---|---|

| FTO Protein | Potent inhibition (IC50 = 142nM) wikipedia.org | Suppression of cancer stem cell self-renewal nih.govresearchgate.net |

| LILRB4 (Immune Checkpoint) | Decreased expression nih.govresearchgate.net | Reversal of immune evasion, increased sensitivity to T-cell cytotoxicity nih.gov |

Combining therapeutic agents with different mechanisms of action is a well-established strategy to enhance efficacy and overcome resistance. Studies have demonstrated that Bisantrene exhibits synergistic cytotoxicity when combined with nucleoside analogs (such as cytarabine, fludarabine, and clofarabine) and the B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax (B612062) (ABT199), in acute myeloid leukemia (AML) cells. scitechnol.comscitechnol.com

The molecular basis for this synergy lies in the enhanced activation of the intrinsic apoptosis pathway. scitechnol.comscitechnol.com The combination of Bisantrene with nucleoside analogs and/or venetoclax leads to:

Increased levels of cleaved PARP1 and caspase-3, which are key markers of apoptosis. scitechnol.com

Enhanced DNA fragmentation. scitechnol.com

Increased production of Reactive Oxygen Species (ROS). scitechnol.com

Decreased Mitochondrial Membrane Potential (MMP). scitechnol.com

These cellular changes indicate a potentiation of the DNA-damage response and a strong push towards programmed cell death. scitechnol.com The sequencing of drug administration can also be crucial; for instance, exposing AML cells to nucleoside analogs before adding Bisantrene resulted in greater cytotoxicity. scitechnol.com This provides a strong rationale for clinical trials using these combination regimens to treat high-risk AML and potentially overcome resistance to single-agent therapies. scitechnol.comnih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| ABT199 (Venetoclax) |

| Bisantrene HCl |

| Clofarabine |

| Colchicine |

| Cytarabine |

| Doxorubicin |

| Fludarabine |

Structure Activity Relationships and Analog Development

Rational Design and Synthesis of Bisantrene (B1209513) Analogues

The design of Bisantrene analogues has been guided by the need to optimize its pharmacological properties, including solubility, bioavailability, and target engagement.

Development of Prodrugs (e.g., N-phosphoryl derivatives)

Prodrugs are chemically modified derivatives of active drugs that are pharmacologically inactive but are converted to the active parent drug within the body through enzymatic or chemical processes. This strategy is widely used to improve a drug's pharmacokinetic properties, such as solubility, absorption, and stability. For compounds with poor aqueous solubility, the formation of water-soluble prodrugs, such as phosphate (B84403) esters (e.g., N-phosphoryl derivatives), is a common approach. These modifications can significantly increase solubility, facilitating formulation and administration. Upon administration, endogenous esterases can cleave the phosphate group, releasing the active drug. While specific N-phosphoryl prodrugs of Bisantrene are not extensively detailed in the provided search results, the prodrug strategy, particularly using phosphate ester linkages, represents a viable avenue for enhancing Bisantrene's solubility and delivery.

Exploration of Regioisomeric Forms and their Biological Activities

The precise positioning of functional groups on a molecular scaffold can profoundly influence its biological activity and interaction with biological targets. In the case of Bisantrene analogues, research has explored the synthesis and evaluation of compounds where the characteristic dihydroimidazolyl-hydrazone side chains are attached at different positions on the anthracene (B1667546) core. Studies investigating these regioisomers have revealed significant differences in their DNA binding affinities and sequence preferences.

| Isomer Type | DNA Sequence Preference | Molecular Modeling Support |

| 9-substituted | More favorable for A-T | Substantially more favorable recognition of A-T steps vs. G-C |

| 1-substituted | Closer energy balance | Closer energy balance between A-T and G-C steps |

Structure-Function Correlations

Understanding how Bisantrene's molecular structure relates to its biological function is key to designing improved analogues.

Relationship between Molecular Structure and DNA-Binding Preferences

Bisantrene HCl possesses a planar, tricyclic anthracene moiety that is crucial for its ability to intercalate between DNA base pairs google.comgoogle.comncats.io. This intercalation disrupts DNA supercoiling and inhibits DNA replication and transcription. Complementing the planar core are positively charged alkylimidazole side chains. These side chains engage in electrostatic interactions with the negatively charged phosphate backbone of DNA google.com. Bisantrene has been observed to preferentially bind to regions rich in adenine-thymine (A-T) base pairs google.comncats.io. The specific positioning of the side chains on the anthracene ring system significantly influences these DNA binding preferences. For instance, molecular modeling and experimental data suggest that 9-substituted isomers exhibit a stronger preference for A-T rich sequences compared to 1-substituted isomers, which show a more balanced affinity for both A-T and guanine-cytosine (G-C) rich regions nih.gov.

Structural Determinants for Topoisomerase II Poisoning Specificity

Compound List:

this compound

Ametantrone

Amsacrine

Advanced Research Methodologies and Analytical Techniques for Bisantrene Hcl Studies

Spectroscopic and Biophysical Approaches for DNA Interaction Characterization

A variety of spectroscopic and biophysical methods have been employed to characterize the binding of Bisantrene (B1209513) HCl to DNA, revealing details about the structural and kinetic aspects of this interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a valuable tool in confirming the intercalative binding mode of Bisantrene HCl with DNA. Studies have shown that the binding of Bisantrene to DNA induces a significant up-field shift of 1 to 2 parts per million (p.p.m.) in the DNA imino proton resonances. This type of chemical shift is a characteristic indicator of the insertion of a planar molecule, such as the anthracene (B1667546) core of Bisantrene, between the base pairs of the DNA double helix. This observation provides strong evidence for an intercalative binding mechanism. While these findings confirm the mode of interaction, detailed structural elucidation of the this compound-DNA complex at the atomic level using advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) has not been extensively reported in publicly available literature. Such studies would be invaluable for determining the precise orientation and specific points of contact between the drug and the DNA molecule.

Stopped-flow spectrophotometry has been instrumental in characterizing the kinetics of this compound binding to DNA. This technique allows for the rapid mixing of the drug and DNA solutions and the subsequent monitoring of the reaction in real-time. Kinetic studies have revealed that the association of Bisantrene with calf thymus DNA is a rapid process, with a bimolecular rate constant greater than 1 x 107 M-1s-1 at 20°C and an ionic strength of 0.1.

Further analysis of the kinetic curves indicates a complex, biphasic binding mechanism, as at least two exponential components are required to accurately fit the data. The dissociation of Bisantrene from DNA, studied through surfactant sequestration, also points to a complex mechanism involving at least three distinct processes. The kinetic profiles have been found to be largely independent of the type of DNA used.

Kinetic Parameters of Bisantrene-DNA Interaction

| Parameter | Value | Conditions |

|---|---|---|

| Association Rate Constant (ka) | > 1 x 107 M-1s-1 | Calf Thymus DNA, 20°C, Ionic Strength 0.1 |

| Average Reciprocal Time Constants for Dissociation | 1-3 s-1 | Binding Ratio 1:20 (drug:base pairs), 20°C, Ionic Strength 0.1 |

Viscometric measurements have provided direct evidence of the conformational changes induced in DNA upon the binding of this compound. When an intercalating agent binds to DNA, it causes the double helix to unwind and lengthen to accommodate the inserted molecule. Viscometric titrations using covalently closed-circular DNA and sonicated rod-like fragments of calf thymus DNA have demonstrated that Bisantrene binding leads to an increase in the viscosity of the DNA solution. From these measurements, two key parameters have been determined: the helix unwinding angle and the increase in DNA contour length.

Spectrofluorimetric techniques, often involving the displacement of a fluorescent probe like ethidium (B1194527) bromide, have been utilized to determine the binding affinity of Bisantrene for DNA. These studies have yielded binding constants in the range of 7-8 x 107 M-1 for both natural and synthetic DNAs in a buffer with an ionic strength of 0.1.

Conformational and Binding Parameters of Bisantrene-DNA Interaction

| Parameter | Value | Methodology |

|---|---|---|

| Helix Unwinding Angle | 14° | Viscometry |

| Increase in DNA Contour Length per Bound Molecule | 2.8 Å | Viscometry |

| Binding Constant (Kb) | 7-8 x 107 M-1 | Ethidium Displacement (Spectrofluorimetry) |

Electron microscopy has provided direct visual evidence of the structural changes in DNA resulting from this compound binding. By imaging individual DNA molecules with and without the drug, the increase in the contour length of the DNA can be directly measured. Studies using pBR322 plasmid DNA have shown that at saturation, Bisantrene causes an 11% increase in the average length of the DNA molecule. This corresponds to the binding of approximately 480 drug molecules per plasmid. These findings are consistent with an intercalative binding mode and corroborate the results obtained from viscometric studies.

Biochemical Assays for Enzyme Activity and Cellular Responses

The cytotoxic effects of this compound are not solely due to its DNA binding properties but also involve its interaction with key nuclear enzymes, namely topoisomerases.

Bisantrene and its analogues have been investigated for their ability to inhibit the activity of topoisomerases I and II, enzymes that are crucial for resolving DNA topological problems during replication, transcription, and other cellular processes.

Topoisomerase I: In vitro assays using topoisomerase I and covalently closed circular DNA have been employed to determine the DNA unwinding angles of a series of Bisantrene analogues. The extent of DNA unwinding, which is a consequence of intercalation, directly correlates with the ability to inhibit the religation step of the topoisomerase I catalytic cycle.

Topoisomerase II: Bisantrene has been identified as a target for eukaryotic type II topoisomerases. The development and study of novel Bisantrene analogues have been specifically directed towards their activity as topoisomerase II poisons. This class of inhibitors stabilizes the transient covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and ultimately, cell death. While the interaction with topoisomerase II is a key aspect of Bisantrene's mechanism, specific IC50 values from in vitro enzymatic inhibition assays for this compound are not widely reported in the scientific literature. However, the focus on developing analogues with modulated topoisomerase II poisoning activity underscores the significance of this interaction.

DNA Cleavage Assays (e.g., DNase I Footprinting)

DNase I footprinting is a high-resolution technique utilized to identify the specific binding sites of a ligand on a DNA sequence. In the context of this compound, this assay can elucidate the preferential DNA sequences for drug interaction. The methodology involves the principle that a DNA-bound ligand, such as this compound, protects the phosphodiester backbone of the DNA from cleavage by the DNase I enzyme.

The experimental procedure for DNase I footprinting typically involves the following steps: A DNA fragment of interest is first radiolabeled at one end. This labeled DNA is then incubated with varying concentrations of this compound to allow for binding equilibrium to be reached. Following this, the DNA-ligand complexes are subjected to limited digestion by DNase I, under conditions that aim for, on average, a single cleavage event per DNA molecule. The resulting DNA fragments are then denatured and separated by size using high-resolution polyacrylamide gel electrophoresis. The gel is subsequently visualized by autoradiography.

The "footprint," which appears as a gap in the ladder of DNA fragments on the autoradiogram, corresponds to the region where this compound was bound, thereby protecting the DNA from DNase I cleavage. By running a parallel sequencing reaction (e.g., Maxam-Gilbert sequencing) of the same DNA fragment, the precise nucleotide sequence of the binding site can be determined.

Studies involving analogues of bisantrene have utilized DNase I footprinting experiments to investigate their DNA binding preferences. These experiments have revealed that the location and number of the side chains on the anthracene ring system dramatically affect the affinity and sequence preferences of these compounds for DNA. For instance, alterations in the substitution pattern can lead to different recognition of A-T versus G-C rich regions. Such findings are crucial for understanding the structure-activity relationships and for the rational design of new derivatives with potentially enhanced or more specific activity.

Radiometric Assays for DNA and RNA Synthesis Inhibition (e.g., Tritiated Precursor Incorporation)

Radiometric assays are a fundamental method for quantifying the inhibitory effects of a compound on the synthesis of macromolecules like DNA and RNA. These assays rely on the incorporation of radiolabeled precursors into the newly synthesized molecules. For assessing the impact of this compound on DNA and RNA synthesis, tritiated nucleosides, specifically [³H]-thymidine for DNA and [³H]-uridine for RNA, are commonly employed.

The general principle of the tritiated precursor incorporation assay involves culturing cells in the presence of this compound for a defined period. Following this treatment, the cells are incubated with either [³H]-thymidine or [³H]-uridine. During this incubation, the radiolabeled precursors are taken up by the cells and incorporated into newly synthesized DNA or RNA, respectively.

After the labeling period, the cells are harvested, and the unincorporated radiolabeled precursors are washed away. The macromolecules (DNA and RNA) are then precipitated, typically using an acid such as trichloroacetic acid (TCA). The amount of radioactivity in the precipitated material is then quantified using a scintillation counter. The level of radioactivity is directly proportional to the rate of DNA or RNA synthesis.

By comparing the amount of incorporated radioactivity in this compound-treated cells to that in untreated control cells, the percentage of inhibition of DNA or RNA synthesis can be calculated. This allows for the determination of the concentration of this compound that results in a 50% inhibition of synthesis (IC₅₀), a key parameter for evaluating the potency of the drug.

It is important to note that while these assays are powerful, potential confounding factors should be considered. For instance, the drug being tested should not interfere with the uptake of the radiolabeled precursor into the cell, as this could lead to an overestimation of its inhibitory effect on synthesis.

Cellular and Molecular Biology Techniques

Flow Cytometry for Apoptosis Detection, Cell Cycle Analysis, and Mitochondrial Function Assessment

Flow cytometry is a powerful, high-throughput technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population. This methodology is instrumental in dissecting the cellular responses to treatment with this compound, particularly in relation to apoptosis, cell cycle progression, and mitochondrial integrity.

Apoptosis Detection:

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Flow cytometry can quantify the extent of apoptosis induced by this compound through various staining protocols. One of the most common methods is the Annexin V/Propidium (B1200493) Iodide (PI) assay. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these early apoptotic cells. PI is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells. By analyzing the fluorescence signals from both Annexin V and PI, flow cytometry can distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Cell Cycle Analysis:

This compound, as a DNA intercalating agent, can interfere with the normal progression of the cell cycle. Flow cytometry can be used to analyze the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, and G₂/M). This is typically achieved by staining the cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (after cell permeabilization) or DAPI. The intensity of the fluorescence signal is directly proportional to the DNA content of the cell. Thus, cells in the G₀/G₁ phase will have a 2n DNA content, cells in the G₂/M phase will have a 4n DNA content, and cells in the S phase (DNA synthesis) will have a DNA content between 2n and 4n. By analyzing the histogram of fluorescence intensity, the percentage of cells in each phase of the cell cycle can be quantified, revealing any cell cycle arrest induced by this compound.

Mitochondrial Function Assessment:

Western Blotting for Protein Expression and Post-Translational Modification Analysis

Western blotting is a widely used analytical technique in molecular biology to detect specific proteins in a sample of tissue homogenate or extract. This method allows for the investigation of changes in the expression levels of key proteins and their post-translational modifications in response to treatment with this compound.

The general workflow of a Western blot experiment begins with the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a solid support membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF). The membrane is then "blocked" to prevent non-specific binding of antibodies. Following blocking, the membrane is incubated with a primary antibody that is specific for the target protein. After washing away any unbound primary antibody, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) and recognizes the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal, such as a chemiluminescent or colorimetric signal, which can be captured on film or with a digital imager.

In the context of this compound research, Western blotting is instrumental in elucidating the molecular pathways affected by the drug. For example, to confirm the induction of apoptosis observed with flow cytometry, Western blotting can be used to detect the cleavage of key apoptotic proteins. Caspases are a family of proteases that are central to the execution of apoptosis. The cleavage of pro-caspases into their active forms is a hallmark of apoptosis. Western blot analysis can detect the cleaved (active) forms of caspases, such as Caspase-3. Another important substrate for activated caspases is poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP by caspases is another indicator of apoptosis that can be readily detected by Western blotting. Studies have demonstrated that combination treatments involving bisantrene lead to the cleavage of Caspase 3 and PARP1 in AML cells, confirming the activation of the apoptotic cascade rndsystems.com.

Furthermore, Western blotting can be employed to investigate the effect of this compound on the expression of proteins involved in cell cycle regulation (e.g., cyclins and cyclin-dependent kinases), DNA damage response (e.g., γ-H2AX), and pro- and anti-apoptotic proteins of the Bcl-2 family.

In Vitro Cell Proliferation and Viability Assays (e.g., MTT, Clonogenic Assays)

MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, the MTT assay is widely used to measure the cytotoxic effects of a compound on cultured cells. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, largely in the mitochondria. The insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

To evaluate the effect of this compound on cell proliferation and viability, cells are seeded in a multi-well plate and treated with a range of concentrations of the drug for a specified period. Following treatment, the MTT reagent is added to the wells, and the cells are incubated to allow for the formation of formazan crystals. A solubilizing agent is then added to dissolve the crystals, and the absorbance is read. By comparing the absorbance of the treated cells to that of untreated control cells, a dose-response curve can be generated, and the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) can be determined.

Clonogenic Assay:

The clonogenic assay, or colony formation assay, is an in vitro cell survival assay that assesses the ability of a single cell to undergo "unlimited" division and form a colony. This assay is considered the gold standard for measuring the cytotoxic effects of a treatment, as it evaluates the reproductive integrity of cells.

In a typical clonogenic assay, a single-cell suspension is prepared and seeded at a low density in culture dishes. The cells are then treated with various concentrations of this compound. After treatment, the cells are allowed to grow in a drug-free medium for a period of 1-3 weeks, during which time surviving cells will form colonies. The colonies are then fixed and stained, typically with crystal violet, and the number of colonies containing at least 50 cells is counted.

The plating efficiency (PE), which is the percentage of seeded cells that form colonies in the control group, is calculated. The surviving fraction (SF) for each drug concentration is then determined by normalizing the number of colonies in the treated groups to the number of colonies in the control group, taking into account the plating efficiency. A cell survival curve is then generated by plotting the surviving fraction as a function of the drug concentration.

Clonogenic assays have been utilized to evaluate the antileukemic effect of this compound on fresh acute non-lymphoid leukemia (ANLL) cells. These studies have demonstrated that this compound is effective in inhibiting the growth of blast colonies in a dose-dependent manner nih.gov. For instance, a 50% inhibition of blast colony growth was observed at a concentration of 1 microgram/ml, with nearly 100% inhibition at 10 micrograms/ml nih.gov.

Table 1: Effect of this compound on Leukemic Clonogenic Cells

| This compound Concentration (µg/mL) | Inhibition of Blast Colony Growth (%) |

|---|---|

| 1 | 50 |

| 10 | ~100 |

In Vitro and Ex Vivo Macrophage Activation Studies

In Vitro Macrophage Activation:

In vitro studies of macrophage activation by this compound typically involve the isolation and culture of macrophages, for example, from the peritoneal cavity of mice. These cultured macrophages are then exposed to various concentrations of this compound. The activation status of the macrophages can be assessed through several functional assays.

One key measure of macrophage activation is their tumor-cytostatic or tumoricidal activity. This can be evaluated by co-culturing the this compound-treated macrophages with tumor cells. The inhibition of tumor cell growth or the direct killing of tumor cells by the activated macrophages is then quantified. Studies have shown that macrophages treated with this compound in vitro become highly active in inhibiting the growth of tumor cells.

Furthermore, the production of soluble factors by activated macrophages can be investigated. The culture supernatants from this compound-treated macrophages can be collected and added to tumor cell cultures to determine if they contain antiproliferative factors. Research has indicated that such supernatants do indeed have antiproliferative effects on tumor cells, suggesting the release of one or more cytostatic factors by the activated macrophages nih.gov. The nature of these factors can be further investigated by testing the effect of inhibitors of known macrophage-derived mediators. For example, the lack of effect of catalase (which degrades hydrogen peroxide) and protease inhibitors suggests that hydrogen peroxide and neutral proteases are not the primary cytostatic mediators in this context nih.gov.

Ex Vivo Macrophage Activation:

Ex vivo studies involve the administration of this compound to an animal model, followed by the isolation of macrophages to assess their activation status. For instance, mice can be treated with this compound, and at various time points after treatment, peritoneal exudate cells, which are rich in macrophages, can be harvested.

The tumor-inhibitory activity of these ex vivo-activated macrophages can then be assessed using the same co-culture assays with tumor cells as described for the in vitro studies. Such studies have demonstrated that macrophages from mice treated with this compound are extremely active in inhibiting tumor cell growth nih.gov. The kinetics of macrophage activation can also be determined, with effector cells becoming detectable a couple of days after treatment and persisting for several weeks nih.gov. The dose-response relationship can also be established, identifying the minimal effective dose and the dose range for peak activation nih.gov.

To confirm that the observed cytostatic effects are indeed mediated by macrophages, further experiments can be performed. For example, the depletion of macrophages from the effector cell population, for instance by treatment with carrageenan, should abolish the tumor cytostasis nih.gov. Conversely, the depletion of other immune cells, such as T-lymphocytes, should not affect the outcome nih.gov. These findings collectively suggest that this compound can act as a macrophage-activating immunopotentiator, in addition to its direct cytotoxic effects on tumor cells.

Future Research Directions for Bisantrene Hcl

Identification and Elucidation of Novel Molecular Targets and Signaling Pathways

Deepening Understanding of FTO-Mediated Mechanisms

The discovery of Bisantrene (B1209513) as a potent FTO inhibitor has been a significant breakthrough, repositioning it as a key player in the field of epitranscriptomics. raceoncology.comcancer.gov FTO, an m6A RNA demethylase, is overexpressed in numerous cancers and plays a critical role in cancer stem cell self-renewal and immune evasion. cancer.govnih.govnorthwestern.edu Future research must focus on elucidating the full spectrum of downstream consequences of Bisantrene-mediated FTO inhibition.

Key areas for future investigation include:

Transcriptome-Wide Analysis: Comprehensive mapping of the m6A epitranscriptome in various cancer models following Bisantrene treatment to identify all RNA transcripts that are differentially methylated. This will provide a global view of the pathways affected.

Downstream Effector Proteins: Identifying the specific proteins whose expression is altered due to changes in RNA methylation. While key targets like MYC, CEBPA, and the immune checkpoint gene LILRB4 have been identified, a broader, unbiased proteomic approach is needed. researchgate.netaging-us.com

FTO Target Selectivity: Investigating how FTO achieves its substrate selectivity in different cellular contexts and whether Bisantrene can modulate this selectivity. researchgate.netnih.gov Studies have shown FTO can demethylate various RNA species, including mRNA, tRNA, and snRNA, in different cellular compartments. nih.govresearchgate.net

Comprehensive Investigation of Undiscovered Cardioprotective Mechanisms

A defining feature of Bisantrene is its significantly lower incidence of cardiotoxicity compared to anthracyclines like doxorubicin (B1662922). raceoncology.com Historical clinical data demonstrated substantially lower rates of serious heart damage in patients treated with Bisantrene. raceoncology.com Preclinical studies have further confirmed that Bisantrene can protect human cardiomyocytes from doxorubicin-induced cell death and reduce cardiac fibrosis in mouse models. raceoncology.combioshares.com.aulistcorp.com

Despite these observations, the precise molecular basis for this cardioprotective effect remains to be fully elucidated. wikipedia.org Future research is critical to uncover these mechanisms, which could lead to the development of safer cancer therapies. Potential research avenues include:

Role of FTO in Cardiomyocytes: Investigating the function of FTO in normal heart muscle cells and whether its inhibition by Bisantrene confers a protective effect against anthracycline-induced damage.

Mitochondrial Function and Oxidative Stress: Comparative studies on the impact of Bisantrene versus doxorubicin on mitochondrial function, generation of reactive oxygen species (ROS), and cellular antioxidant pathways within cardiomyocytes.

Differential Topoisomerase II Interaction: Exploring whether Bisantrene interacts differently with topoisomerase II isoforms (TOP2A and TOP2B) in cardiac versus cancer cells, as TOP2B is implicated in anthracycline-induced cardiotoxicity.

Systematic Exploration of Combination Therapy Rationales and Synergistic Interactions

The multifaceted mechanism of action of Bisantrene makes it an ideal candidate for combination therapies aimed at achieving synergistic anticancer effects and overcoming drug resistance. cancer.govlistcorp.com Preclinical and clinical studies have already demonstrated promising results for Bisantrene in combination with various agents, particularly in acute myeloid leukemia (AML). tandfonline.comhealthtree.orgnih.gov

Future research should systematically explore rational combinations across a wider range of malignancies.

| Combination Partner | Rationale & Key Findings | Cancer Type(s) |

| Venetoclax (B612062) | Synergistic cytotoxicity demonstrated in AML cells. tandfonline.comnih.gov | Acute Myeloid Leukemia (AML) |

| Decitabine | Significantly enhanced cancer cell-killing across a broad panel of 143 tumor cell lines, including solid tumors. listcorp.com | AML, Solid Tumors (Lung, Breast, Pancreas) |

| Fludarabine & Clofarabine | A Phase I/II study in heavily pre-treated R/R AML patients showed a 40% response rate, serving as an effective bridge to transplant. healthtree.org | Relapsed/Refractory AML |

| Panobinostat & Olaparib | Preclinical studies show synergistic cytotoxicity in AML cell lines through combined effects on DNA damage response and apoptosis pathways. tandfonline.com | AML |

| Tyrosine Kinase Inhibitors (TKIs) | Strong synergistic activity observed with TKIs like cabozantinib (B823) and lenvatinib (B1674733) in preclinical models of clear cell renal cell carcinoma. biorxiv.org | Clear Cell Renal Cell Carcinoma (ccRCC) |

| Immune Checkpoint Inhibitors | FTO inhibition by Bisantrene downregulates immune checkpoint genes (e.g., PD-L1, LILRB4), sensitizing cancer cells to T-cell-mediated killing. nih.govcancer.govresearchgate.net | Melanoma, Solid Tumors |

| Anthracyclines (e.g., Doxorubicin) | Combination improves anticancer efficacy while simultaneously protecting the heart from anthracycline-induced damage. raceoncology.comraceoncology.com | Breast Cancer |

Future studies should aim to uncover the molecular basis for these synergistic interactions, for instance, how FTO inhibition primes cancer cells for treatment with PARP inhibitors or immune checkpoint blockade.

Development of Advanced Drug Delivery Systems and Optimized Formulations

A significant historical challenge for Bisantrene was its poor aqueous solubility, which complicated its formulation and administration, ultimately contributing to its withdrawal from the market despite its efficacy and safety profile. raceoncology.comnih.gov While a new, more soluble formulation (RC220) has been developed to enable intravenous delivery, further research into advanced drug delivery systems is warranted to enhance its therapeutic index. bioshares.com.au

Future formulation research should focus on:

Nanoparticle-based Systems: Encapsulating Bisantrene in nanoparticles (e.g., liposomes, polymeric micelles, or albumin-bound nanoparticles) could improve solubility, prolong circulation time, and enable passive or active tumor targeting, potentially reducing off-target effects.

Cyclodextrin Formulations: Exploring complexation with cyclodextrins, which has been used to dissolve Bisantrene for in vivo experiments, could offer a viable path to improved parenteral formulations. nih.gov

Targeted Delivery Moieties: Conjugating Bisantrene to ligands that bind to receptors overexpressed on cancer cells could direct the drug specifically to the tumor site, increasing local concentration and efficacy while minimizing systemic exposure.

Preclinical Assessment in Novel and Genetically Defined Cancer Models

To better predict clinical responses and identify patient populations most likely to benefit from Bisantrene, it is essential to move beyond traditional cell line and xenograft models. Future preclinical assessments should incorporate more sophisticated and clinically relevant models.

Patient-Derived Xenografts (PDX): Utilizing PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, can better recapitulate the heterogeneity and microenvironment of human cancers. Testing Bisantrene in a diverse panel of PDX models from various cancers (e.g., AML, breast, pancreatic, colorectal) will provide crucial data on its efficacy in tumors with different genetic backgrounds.

Genetically Engineered Mouse Models (GEMMs): GEMMs that develop spontaneous tumors driven by specific oncogenes or the loss of tumor suppressors are invaluable for studying drug efficacy and resistance in the context of an intact immune system. These models are particularly relevant for evaluating the synergy between Bisantrene and immunotherapies.

Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can be used for high-throughput screening of Bisantrene alone and in combination with other drugs to predict patient-specific responses.

These advanced models will be instrumental in identifying predictive biomarkers of response, such as FTO expression levels or specific mutational signatures. cancer.gov

Expanded Mechanistic Studies of FTO Inhibition in Diverse Biological Contexts Beyond Oncology

The role of the FTO protein is not limited to cancer; it is a key regulator of metabolism and has been implicated in a range of non-malignant diseases. accscience.com Given that Bisantrene is a potent FTO inhibitor, its therapeutic potential may extend beyond oncology.

Future research should explore the effects of Bisantrene in biological contexts such as:

Metabolic Diseases: FTO gene polymorphisms are strongly associated with obesity and an increased risk of type 2 diabetes. accscience.com Preclinical studies should investigate whether pharmacological inhibition of FTO by Bisantrene can modulate adipogenesis, improve glucose homeostasis, and mitigate obesity. This represents a major area for potential therapeutic repositioning. aging-us.com